molecular formula C12H13Cl2NO B12122250 (2,4-Dichlorophenyl)(piperidin-1-yl)methanone CAS No. 13573-27-8

(2,4-Dichlorophenyl)(piperidin-1-yl)methanone

Cat. No.: B12122250
CAS No.: 13573-27-8
M. Wt: 258.14 g/mol
InChI Key: BDDXVGUICDEQGI-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(piperidin-1-yl)methanone is a chemical compound that features a dichlorophenyl group attached to a piperidinyl methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(piperidin-1-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,4-Dichlorophenyl)(piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichlorophenyl)(piperidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group and the piperidinyl methanone structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

13573-27-8

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.14 g/mol

IUPAC Name

(2,4-dichlorophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H13Cl2NO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2

InChI Key

BDDXVGUICDEQGI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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